N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide
Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide is a fluorinated heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with methyl, fluoro, and sulfone groups. This compound belongs to a class of molecules studied for their pharmacological and material science applications, particularly due to the sulfone and thioether functionalities, which may influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-12(2)27-14-7-5-13(6-8-14)9-19(24)21-16-11-18-17(10-15(16)20)22(3)28(25,26)23(18)4/h5-8,10-12H,9H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFAKGSSWUHKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound with potential biological activities. Its complex structure suggests a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological models, and potential therapeutic applications.
- Molecular Formula : C17H16FN3O5S
- Molecular Weight : 393.39 g/mol
- CAS Number : 2034541-49-4
- IUPAC Name : N-(6-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-(4-(isopropylthio)phenyl)acetamide
The compound's biological activity is attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act through the following mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thiadiazole moiety may allow for inhibition of specific enzymes involved in metabolic pathways.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by disrupting viral replication processes.
- Antioxidant Properties : The dioxido groups may confer antioxidant properties, protecting cells from oxidative stress.
Antiviral Activity
Research indicates that derivatives of benzothiadiazole exhibit significant antiviral properties. For instance, compounds structurally similar to N-(6-fluoro...) have demonstrated effectiveness against various viruses such as:
- HCV (Hepatitis C Virus) : Compounds showed IC50 values in the low micromolar range.
- HSV (Herpes Simplex Virus) : Notable cytotoxicity and antiviral activity were observed in cell cultures.
Antibacterial Activity
Preliminary assessments suggest that this compound may also possess antibacterial properties:
- Bacterial Strains Tested : S. aureus, E. coli.
- Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL against standard bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays using Vero cells revealed that the compound's toxicity profile is favorable compared to existing antiviral agents like ribavirin. The compound exhibited a selective cytotoxic effect, indicating potential for therapeutic use.
Case Studies
Several studies have investigated the biological activity of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Barradas et al. (2021) | Benzothiadiazole Derivative | Antiviral | Higher activity against JUNV than ribavirin |
| Hu et al. (2020) | Thiazole Derivative | Antiviral | Effective against FCoV and HSV |
| Narayana et al. (2016) | Pyrazole Derivative | Antibacterial | MIC values of 40 µg/mL against M. tuberculosis |
Safety and Toxicology
The safety profile of N-(6-fluoro...) is crucial for its development as a therapeutic agent:
- Toxicological Studies : Indicate potential skin irritation and eye damage upon exposure.
- Safety Data : Classified under research purposes only; not intended for human or veterinary therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Substituents
A structurally related compound, 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide (CAS 2034262-16-1), replaces the 4-(isopropylthio)phenyl group with a benzodioxolyl moiety. This substitution reduces molecular weight (393.4 vs. The benzodioxole group may enhance π-π stacking interactions in biological targets compared to the thioether in the target compound .
| Property | Target Compound | Benzodioxolyl Analogue |
|---|---|---|
| Molecular Formula | Unavailable | C₁₇H₁₆FN₃O₅S |
| Molecular Weight | Unavailable | 393.4 |
| Key Substituent | 4-(isopropylthio)phenyl | Benzo[d][1,3]dioxol-5-yl |
| Potential Solubility | Likely hydrophobic | Moderate (due to O atoms) |
Thiadiazole and Thiazole Derivatives
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (C₁₂H₁₂FN₃O₂S, MW 281.31) shares a fluorophenyl group but incorporates a dihydrothiadiazole ring instead of a benzo-thiadiazole. Its monoclinic crystal structure (space group P21/c) and high melting point (490 K) suggest greater rigidity and thermal stability compared to the target compound, which lacks reported crystallographic data .
Compound 9c from (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) features a bromophenyl-thiazole unit. Bromine’s electronegativity and size may enhance binding affinity in enzyme active sites, as suggested by molecular docking studies where 9c exhibited distinct binding poses compared to other analogues .
Pharmacopeial Thiazolylmethylcarbamates
Thiazolylmethyl carbamate derivatives (e.g., compounds x, y, z in ) include complex side chains with hydroperoxy and ureido groups. These structures highlight the diversity of acetamide-based pharmacophores but differ significantly in backbone complexity and functional groups. The target compound’s simpler acetamide linkage may offer advantages in synthetic accessibility and pharmacokinetic predictability .
Key Research Findings and Implications
- Substituent Effects : The 4-(isopropylthio)phenyl group in the target compound likely enhances lipophilicity, favoring membrane permeability, whereas oxygenated analogues (e.g., benzodioxolyl) may improve aqueous solubility .
- Binding Interactions : Bromophenyl and fluorophenyl substituents in related compounds demonstrate how halogen interactions can modulate target engagement, as seen in docking studies .
- Structural Stability : Crystallographic data for the dihydrothiadiazole derivative (melting point 490 K) underscores the importance of ring saturation and hydrogen bonding in thermal stability, a property yet to be explored for the target compound .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during its purification?
- Answer: The compound’s synthesis likely involves coupling a substituted benzo[c][1,2,5]thiadiazole core with a 4-(isopropylthio)phenylacetamide moiety. A multi-step approach could include:
Thiadiazole core preparation : Sulfur and nitrogen heterocycle assembly via cyclization of precursors under reflux (e.g., acetic acid or acetonitrile) .
Acetamide coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) or nucleophilic substitution.
- Challenges : Poor solubility of intermediates may require recrystallization (e.g., ethanol/water mixtures) or column chromatography. Monitor by TLC and confirm purity via HPLC (>95%) .
Q. How can structural characterization be optimized using spectroscopic and crystallographic methods?
- Answer :
- NMR : Use , , and -NMR to confirm substituent positions (e.g., fluoro and methyl groups) and amide connectivity. -NMR should show distinct singlet(s) for methyl groups and splitting patterns for aromatic protons .
- X-ray diffraction : For unambiguous confirmation, grow single crystals in DMF/ethanol. Compare bond lengths/angles with similar thiadiazole derivatives (e.g., C–S bond ~1.65–1.70 Å) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases or proteases linked to the thiadiazole scaffold .
Advanced Research Questions
Q. How can computational modeling guide the optimization of its pharmacokinetic properties?
- Answer :
- ADMET Prediction : Use tools like SwissADME to predict logP (target <5), aqueous solubility, and CYP450 interactions. The isopropylthio group may enhance lipophilicity, requiring balancing with polar substituents .
- Docking Studies : Model interactions with target proteins (e.g., bacterial DNA gyrase or human kinases). The thiadiazole ring may engage in π-π stacking, while the acetamide moiety forms hydrogen bonds .
Q. What strategies resolve contradictions in bioactivity data across similar compounds?
- Answer : Contradictions often arise from:
- Stereochemical variations : Ensure enantiomeric purity via chiral HPLC.
- Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts).
- Structural analogs : Compare with fluorinated thiadiazoles (e.g., ) to isolate substituent effects .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading. For cyclization steps, microwave-assisted synthesis may reduce time .
- By-product analysis : Use LC-MS to identify side products (e.g., des-methyl derivatives) and adjust stoichiometry.
- Scale-up : Transition from batch to flow chemistry for exothermic steps (e.g., thiadiazole ring closure) .
Q. What mechanistic insights can be gained from studying its metabolic stability?
- Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. The fluoro group may reduce oxidative metabolism, while the thioether could form sulfoxide metabolites .
- Reactive intermediates : Trap glutathione adducts to assess potential toxicity from electrophilic species.
Methodological Considerations
-
Data Interpretation :
- SAR Analysis : Compare bioactivity of derivatives with varying substituents (e.g., replacing isopropylthio with methylthio) .
- Crystallographic Validation : Cross-reference computed bond angles with experimental X-ray data to validate docking poses .
-
Contradiction Management :
- Reproducibility : Document batch-specific variations (e.g., impurity profiles) and use orthogonal assays (e.g., SPR vs. fluorescence polarization for binding studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
